molecular formula C13H8F2O B13200470 3',6-Difluorobiphenyl-2-carbaldehyde

3',6-Difluorobiphenyl-2-carbaldehyde

Cat. No.: B13200470
M. Wt: 218.20 g/mol
InChI Key: YKVLQXVNPXVRGH-UHFFFAOYSA-N
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Description

3’,6-Difluorobiphenyl-2-carbaldehyde is an organic compound with the molecular formula C13H8F2O. It is characterized by the presence of two fluorine atoms attached to the biphenyl structure and an aldehyde group at the 2-position. This compound is primarily used in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,6-Difluorobiphenyl-2-carbaldehyde typically involves the fluorination of biphenyl derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods: While specific industrial production methods for 3’,6-Difluorobiphenyl-2-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3’,6-Difluorobiphenyl-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’,6-Difluorobiphenyl-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,6-Difluorobiphenyl-2-carbaldehyde largely depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 3’,6-Difluorobiphenyl-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which confer distinct electronic and steric properties. These features make it particularly useful in certain synthetic applications and research studies .

Properties

Molecular Formula

C13H8F2O

Molecular Weight

218.20 g/mol

IUPAC Name

3-fluoro-2-(3-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13-10(8-16)4-2-6-12(13)15/h1-8H

InChI Key

YKVLQXVNPXVRGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=C2F)C=O

Origin of Product

United States

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